Carbanide;scandium

Mechanical Properties Refractory Carbides DFT

Carbanide;scandium (CAS 93349-11-2), formally scandium monocarbide (ScC), is a refractory transition metal carbide belonging to the rock-salt (NaCl) structure class. It exhibits metallic conductivity with a complex ionic-covalent-metallic bonding character arising from Sc 3d–C 2p hybridization.

Molecular Formula CH3Sc-
Molecular Weight 59.990 g/mol
CAS No. 93349-11-2
Cat. No. B15427413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbanide;scandium
CAS93349-11-2
Molecular FormulaCH3Sc-
Molecular Weight59.990 g/mol
Structural Identifiers
SMILES[CH3-].[Sc]
InChIInChI=1S/CH3.Sc/h1H3;/q-1;
InChIKeyIOVZOXIXEUNNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbanide;scandium (Scandium Monocarbide, ScC) CAS 93349-11-2: Procurement-Relevant Identity and Class Positioning


Carbanide;scandium (CAS 93349-11-2), formally scandium monocarbide (ScC), is a refractory transition metal carbide belonging to the rock-salt (NaCl) structure class. It exhibits metallic conductivity with a complex ionic-covalent-metallic bonding character arising from Sc 3d–C 2p hybridization . As a member of the Group III monocarbides, ScC sits at the boundary between ionic and covalent carbide behavior, distinct from the harder, more covalent Group IV–VI carbides such as TiC, ZrC, and HfC [1]. This compound is gaining attention as a precursor for two-dimensional MXene derivatives, where hydroxyl-functionalized, carbon-deficient ScCxOH becomes a direct-band-gap semiconductor (experimental band gap ~2.5 eV) [2], a property absent in most metallic carbide MXenes.

Why Generic Substitution of Carbanide;scandium (ScC) with Other Transition Metal Carbides Is Not Straightforward


The assumption that any Group IV–V monocarbide (e.g., TiC, ZrC, VC) can replace ScC ignores critical differences in electronic ground-state properties, phase stability under pressure, and the feasibility of deriving semiconducting 2D phases. Unlike TiC (hardness 28–35 GPa, bulk modulus 233–268 GPa) and HfC (hardness ~26.1 GPa, bulk modulus ~242 GPa), ScC possesses a substantially lower bulk modulus (~105 GPa) and distinct brittleness in its ground-state rock-salt phase, while its NiAs polymorph is predicted to be ductile [1]. Furthermore, only ScC-based MXenes have been experimentally realized as direct-band-gap semiconductors (Eg ≈ 2.5 eV), a property not achievable with Ti3C2Tx or other metallic carbide MXenes, directly impacting optoelectronic and photocatalytic procurement specifications [2]. These divergences mean that substituting ScC with a Group IV carbide without re-validating mechanical, electronic, and chemical compatibility introduces performance risk.

Carbanide;scandium (ScC) Quantitative Differentiation Evidence Against Closest Carbide Analogs


Bulk Modulus and Mechanical Anisotropy vs. TiC, ZrC, and HfC

ScC exhibits a significantly lower bulk modulus (B₀ ≈ 105 GPa) compared to the Group IV carbides TiC (B₀ ≈ 233–268 GPa), ZrC (B₀ ≈ 207–223 GPa), and HfC (B₀ ≈ 242 GPa) in their ground-state rock-salt structures [1]. The pressure derivative B' for ScC is also distinct. This mechanical softness correlates with ScC's classification as brittle in the NaCl phase, whereas the NiAs phase is predicted to be ductile, offering a polymorph-dependent mechanical response not observed in TiC or HfC [2]. This differential mechanical compliance is relevant for applications requiring tailored brittleness or ductility, such as in composite matrices or coating interlayers where thermal expansion mismatch must be accommodated.

Mechanical Properties Refractory Carbides DFT

Direct-Band-Gap Semiconducting MXene Derivative (ScCxOH) vs. Metallic Carbide MXenes

Selective etching of the layered parent ScAl3C3 compound yields 2D hydroxyl-functionalized, carbon-deficient scandium carbide (ScCxOH). This MXene derivative is a direct-band-gap semiconductor with an experimentally measured band gap of ~2.5 eV, as determined by UV-vis spectroscopy and validated by DFT [1]. In contrast, the most widely studied MXenes, such as Ti3C2Tx and Mo2CTx, are metallic or semimetallic. A photodetector fabricated from ScCxOH demonstrated a responsivity of 0.125 A/W at 360 nm under 10 V bias, with an external quantum efficiency (EQE) of 43% [1]. No comparable photoresponse has been reported for metallic carbide MXenes under equivalent conditions, positioning ScCxOH as the only experimentally verified direct-band-gap MXene semiconductor to date.

2D Materials MXenes Optoelectronics

Binding Energy in ScC+ vs. TiC+ Cations

Multi-reference configuration interaction (MRCI) calculations yield a ground-state binding energy (D₀) of 68.8 kcal/mol for ScC+ (³Π symmetry), compared to 85.2 kcal/mol for TiC+ (²Σ⁺ symmetry) [1]. This 16.4 kcal/mol difference indicates a significantly weaker metal–carbon bond in the scandium carbide cation, which has implications for gas-phase reactivity, catalytic C–H activation cycles, and mass spectrometry fragmentation patterns. The bond weakening arises from the lower d-orbital occupancy of Sc relative to Ti, reducing covalent overlap with the C 2p orbitals.

Gas-Phase Chemistry Bond Strength Spectroscopy

Hardness Enhancement Potential in Solid Solutions with Other Carbides

An OSTI report indicates that the hardness of ScC–TiC solid solutions can reach 5000 kg/mm² (approximately 49 GPa), which is substantially higher than that of pure TiC (3000 kg/mm², ~29.4 GPa) [1]. The mutual solubility of ScC in TiC is greater than that of TiC in ScC, suggesting that ScC acts as an effective hardening additive for Group IV carbides. This behavior is attributed to the larger ionic radius of Sc inducing lattice strain and modifying the electronic structure at the Fermi level. No comparable hardening effect has been documented for ZrC or HfC doped with ScC at equivalent concentrations.

Hardness Solid Solutions Composite Carbides

Phase Stability Under Pressure: NaCl → CsCl Transition Pressure vs. Other Monocarbides

The rock-salt (NaCl) to CsCl phase transition in ScC is predicted to occur at 111.0 GPa, while the NiAs to CsCl transition occurs at 27.15 GPa [1]. For comparison, TiC and ZrC retain the NaCl structure up to much higher pressures (>200 GPa) without transitioning to CsCl, and VC exhibits a transition pressure of ~62 GPa [2]. The lower and well-defined transition pressures of ScC indicate greater structural tunability under pressure, which may be exploited in high-pressure synthesis of metastable polymorphs or in pressure-sensing applications.

High Pressure Phase Transition DFT

Metallic Conductivity Mechanism: Sc 3d Dominance vs. C 2p Dominance in Other Carbides

In ScC, the density of states (DOS) at the Fermi level is dominated by Sc 3d orbitals, with a smaller contribution from C 2p states . In contrast, for carbides of early Group IV–VI metals (e.g., TiC, ZrC, HfC), the metal d and C p contributions are more balanced, and in late transition metal carbides (e.g., FeC, CoC), the C 2p contribution can dominate. This Sc 3d-dominated DOS implies that electrical transport and magnetic properties (Pauli paramagnetism) are more sensitive to the scandium sublattice, offering a distinct handle for doping or defect engineering to modulate conductivity without directly altering the carbon sublattice.

Electronic Structure DOS Metallic Carbides

High-Value Procurement Scenarios for Carbanide;scandium (Scandium Monocarbide) Based on Differentiated Evidence


2D Optoelectronic Device Fabrication Requiring a Direct-Band-Gap MXene Semiconductor

Research groups developing visible-light photodetectors, photocatalytic materials, or optoelectronic devices that require a direct-band-gap 2D semiconductor should procure ScC as a precursor for ScCxOH MXene synthesis. Unlike Ti3C2Tx and other metallic MXenes, only ScC-derived MXene provides an experimentally confirmed direct band gap (~2.5 eV) with demonstrated photoresponsivity of 0.125 A/W at 360 nm and 43% EQE [1]. Procurement of ScC is essential; substitution with TiC or other carbide precursors will yield metallic MXenes unsuitable for semiconductor device architectures.

Ultra-Hard Carbide Composite Manufacturing via ScC–TiC Solid Solution Formation

Manufacturers of cutting tools, wear-resistant coatings, or hard-facing materials seeking to exceed the hardness limits of pure TiC (~29.4 GPa) should consider ScC as a dopant. ScC–TiC solid solutions achieve hardness values around 49 GPa, a 67% improvement over pure TiC, based on the higher mutual solubility of ScC in TiC [1]. This hardening strategy is specific to ScC among Group III carbides and is not replicable with YC or LaC due to solubility constraints.

Stress-Relieving Interlayer in Multi-Layer Carbide Coatings

For complex multi-layer carbide coatings on steel or superalloy substrates, the low bulk modulus of ScC (~105 GPa) compared to TiC (233–268 GPa) or HfC (242 GPa) makes it a candidate for compliant interlayers that accommodate thermal expansion mismatch and reduce interfacial stress [1][2]. Procurement of ScC for this application is justified by its unique mechanical compliance among refractory monocarbides, as its NaCl phase is brittle while the NiAs phase is ductile, offering tunable mechanical response via phase control [1].

High-Pressure Synthesis of Metastable Carbide Polymorphs

Laboratories equipped with diamond anvil cells or large-volume presses can exploit the relatively low NaCl→CsCl transition pressure of ScC (111.0 GPa) and the even lower NiAs→CsCl transition (27.15 GPa) to synthesize metastable ScC polymorphs [1]. This is not feasible with TiC or ZrC, which remain in the NaCl structure beyond 200 GPa. ScC is therefore the preferred monocarbide for high-pressure phase engineering studies aimed at discovering new hard or electronic materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbanide;scandium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.